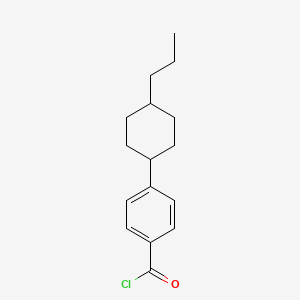

4-(trans-4-Propylcyclohexyl)benzoyl chloride

CAS No.: 81005-00-7

Cat. No.: VC3853973

Molecular Formula: C16H21ClO

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81005-00-7 |

|---|---|

| Molecular Formula | C16H21ClO |

| Molecular Weight | 264.79 g/mol |

| IUPAC Name | 4-(4-propylcyclohexyl)benzoyl chloride |

| Standard InChI | InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 |

| Standard InChI Key | OEABBNGVFWXEJP-UHFFFAOYSA-N |

| SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |

| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzoyl chloride group (C₆H₅COCl) attached to a trans-4-propylcyclohexyl ring. The trans configuration ensures that the propyl substituent occupies an equatorial position on the cyclohexane ring, minimizing steric strain . This stereochemical arrangement is critical for its reactivity in acyl-transfer reactions, as the bulky cyclohexyl group influences both electronic and steric effects .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 81005-00-7 | |

| Molecular Formula | C₁₆H₂₁ClO | |

| Molar Mass | 264.79 g/mol | |

| Synonyms | 4-((1S,4R)-4-Propylcyclohexyl)benzoyl chloride |

Synthesis and Reactivity

Industrial Synthesis Pathways

The compound is typically synthesized via Friedel-Crafts acylation, where trans-4-propylcyclohexane carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . Alternative routes involve the chlorination of 4-(trans-4-propylcyclohexyl)benzoic acid using phosphorus pentachloride (PCl₅) .

Application in Organic Synthesis

4-(trans-4-Propylcyclohexyl)benzoyl chloride serves as a versatile acylating agent. In a documented reaction, it was used to acylate methyl 3-amino-4-fluorobenzoate in dichloromethane (DCM) with pyridine as a base, yielding a 72% product after purification . The reaction conditions (20°C, 1 hour) highlight its moderate reactivity, which is advantageous for controlling reaction kinetics in multi-step syntheses .

Physicochemical Properties

Table 2: Stock Solution Preparation Guidelines

Research Applications and Future Directions

Current Uses

-

Polymer Chemistry: As a monomer in polyamide synthesis, leveraging its rigid cyclohexyl group to enhance thermal stability .

-

Pharmaceutical Intermediates: For synthesizing kinase inhibitors and other bioactive molecules requiring stereochemical precision .

Emerging Trends

Recent studies explore its utility in liquid crystal displays (LCDs), where its mesogenic properties could improve electro-optical performance . Additionally, its role in metal-organic frameworks (MOFs) is under investigation for gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume